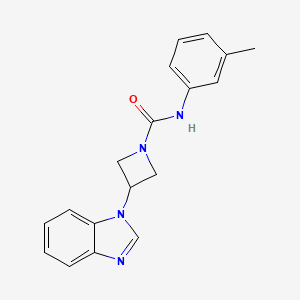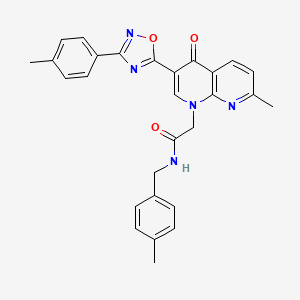
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as BMA-1, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BMA-1 is a small molecule that belongs to the class of azetidine carboxamide compounds. It has a molecular weight of 352.43 g/mol and a chemical formula of C20H20N4O.
Wirkmechanismus
The exact mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in lab experiments is its high purity level, which makes it easier to work with and ensures accurate results. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide that can be used in cancer treatment. Another area of interest is the investigation of the potential use of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the reaction of 3-methylphenylamine with benzimidazole-1-carboxylic acid, followed by cyclization with ethyl chloroformate and azetidine-1-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been optimized to produce high yields and purity levels, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has anticancer properties, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-5-4-6-14(9-13)20-18(23)21-10-15(11-21)22-12-19-16-7-2-3-8-17(16)22/h2-9,12,15H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONAMVQTACMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)



![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)

